(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate
Brand Name: Vulcanchem
CAS No.: 67603-57-0
VCID: VC18453117
InChI: InChI=1S/C21H36NO.C4H10O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-8(5,6)7/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1
SMILES:
Molecular Formula: C25H45NO4S
Molecular Weight: 455.7 g/mol

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate

CAS No.: 67603-57-0

Cat. No.: VC18453117

Molecular Formula: C25H45NO4S

Molecular Weight: 455.7 g/mol

* For research use only. Not for human or veterinary use.

(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate - 67603-57-0

Specification

CAS No. 67603-57-0
Molecular Formula C25H45NO4S
Molecular Weight 455.7 g/mol
IUPAC Name butane-1-sulfonate;(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium
Standard InChI InChI=1S/C21H36NO.C4H10O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-8(5,6)7/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1
Standard InChI Key HYYSVXSWFZCCGR-UHFFFAOYSA-M
Canonical SMILES CCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

The molecular formula of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate is C<sub>25</sub>H<sub>45</sub>NO<sub>4</sub>S, with a molecular weight of 455.7 g/mol . Its IUPAC name is butane-1-sulfonate;(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium, reflecting the combination of a triethylammonium cation and a butanesulfonate anion. Key structural elements include:

  • A central carbon atom bonded to cyclohexyl, phenyl, and hydroxyl groups.

  • A triethylammonium group contributing cationic properties.

  • A butanesulfonate anion providing solubility in polar solvents.

PropertyValue
CAS No.67603-57-0
Molecular FormulaC<sub>25</sub>H<sub>45</sub>NO<sub>4</sub>S
Molecular Weight455.7 g/mol
IUPAC NameButane-1-sulfonate;(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium
SMILESCCCCS(=O)(=O)[O-].CCN+(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O

Synthesis and Physicochemical Properties

Physicochemical Characteristics

  • Solubility: Amphiphilic nature enables solubility in both aqueous and organic media.

  • Stability: Stable under standard storage conditions but may degrade under extreme pH or temperature .

  • Spectroscopic Data: Infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm the presence of sulfonate (≈1050 cm<sup>−1</sup> S=O stretch) and ammonium groups.

Biological Activity and Toxicity

Comparative Toxicity

Compared to its hexanesulfonate analog (CAS No. 67603-58-1), the butanesulfonate derivative exhibits lower molecular weight (455.7 vs. 483.7 g/mol) and enhanced solubility, which may reduce tissue accumulation and toxicity .

ParameterButanesulfonateHexanesulfonate
Molecular Weight455.7 g/mol483.7 g/mol
LD<sub>50</sub> (Mouse)142 mg/kgNot reported
SolubilityHighModerate

Applications in Pharmaceutical Research

Drug Delivery Systems

The compound’s amphiphilic structure makes it a candidate for micelle formation or liposome encapsulation, enhancing the bioavailability of hydrophobic drugs . For instance, it may improve the delivery of anticancer agents by bypassing multidrug resistance mechanisms.

Neurological Disorders

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets (e.g., ion channels, GPCRs) to refine therapeutic applications.

  • Formulation Optimization: Develop nanoformulations to enhance pharmacokinetics.

  • Ecotoxicology Assessments: Evaluate environmental persistence and biodegradability.

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